methanone CAS No. 135236-04-3](/img/structure/B5569487.png)

[4,5-bis(dimethylamino)-1-naphthyl](phenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

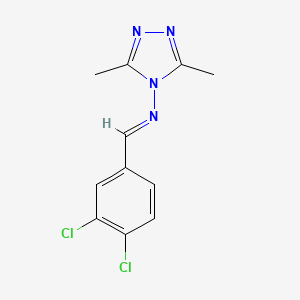

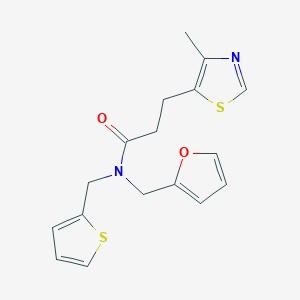

[4,5-bis(dimethylamino)-1-naphthyl](phenyl)methanone, also known as BMN, is a fluorescent compound that has been extensively studied for its applications in scientific research. BMN is a popular probe for studying biological systems due to its ability to selectively bind to specific targets and emit strong fluorescence signals.

Aplicaciones Científicas De Investigación

Proton Sponge and Hydrogen Bond Dynamics

The study of bis[1,8-bis(dimethylamino)naphth-2-yl]phenylmethanol and its derivatives revealed their unique behavior as proton sponges, characterized by low-barrier hydrogen-bond switching and dynamic chelation processes. These compounds exhibit nonconventional in/out forms and fast interconversion of hydrogen chelates, making them interesting subjects for studying intramolecular interactions and hydrogen bonding dynamics (Pozharskii et al., 2010).

Basicity and Structural Analysis

Research on hexacoordinate silicon compounds containing dimethylamino groups demonstrated unexpected high basicity, surpassing that of known proton sponges. The structural analysis provided insights into the stability and geometric preferences of these compounds, contributing to the understanding of basicity in organosilicon chemistry (Chuit et al., 1996).

Asymmetric Synthesis and Ligand Design

Organopalladium complexes with dimethylamino derivatives have been utilized to promote asymmetric synthesis, demonstrating good regio- and stereo-selectivities. These findings are significant for the development of enantiomerically pure compounds and ligands in catalysis (Zhang et al., 2011).

Polymer and Material Science

The synthesis of new polyamides incorporating naphthalene-ring-containing diamines showcased the creation of thermally stable materials with good solubility in common solvents. These polymers exhibit high thermal stability and glass transition temperatures, making them suitable for advanced material applications (Mehdipour‐Ataei et al., 2005).

Electroluminescent Materials

In the field of electroluminescent materials, derivatives of diphenylethylene with aromatic tertiary amine groups have been synthesized and utilized in the chain end functionalization of alkyllithium-initiated polymerizations. These functionalized polymers, containing aromatic tertiary amine groups, have potential applications in the creation of novel electroluminescent devices and materials (Kim et al., 1998).

Safety and Hazards

“4,5-bis(dimethylamino)-1-naphthylmethanone” is toxic . It can irritate the skin, cause dermatitis, blood poisoning, and potentially lead to central nervous system paralysis . It is flammable and can emit toxic gases when exposed to high heat . It is recommended that production equipment be sealed, the workshop be well ventilated, and operators wear appropriate protective equipment .

Mecanismo De Acción

Target of Action

The primary targets of this compound are currently unknown

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and more.

Análisis Bioquímico

Propiedades

IUPAC Name |

[4,5-bis(dimethylamino)naphthalen-1-yl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O/c1-22(2)18-12-8-11-16-17(13-14-19(20(16)18)23(3)4)21(24)15-9-6-5-7-10-15/h5-14H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBEDYGLSPGLKET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C2C(=C(C=C1)C(=O)C3=CC=CC=C3)C=CC=C2N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351260 |

Source

|

| Record name | Methanone, [4,5-bis(dimethylamino)-1-naphthalenyl]phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135236-04-3 |

Source

|

| Record name | Methanone, [4,5-bis(dimethylamino)-1-naphthalenyl]phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(isoxazol-3-ylcarbonyl)-7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5569407.png)

![N-(3-chlorophenyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5569422.png)

![methyl 3-nitro-5-[(3-pyridinylamino)carbonyl]benzoate](/img/structure/B5569429.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)tetrahydro-2-furancarboxamide](/img/structure/B5569443.png)

![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5569458.png)

![3-[4-(1,1-dimethylpropyl)phenoxy]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B5569464.png)

![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-1-benzothiophene-5-carboxamide](/img/structure/B5569483.png)

![1-(2,3-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinol](/img/structure/B5569526.png)